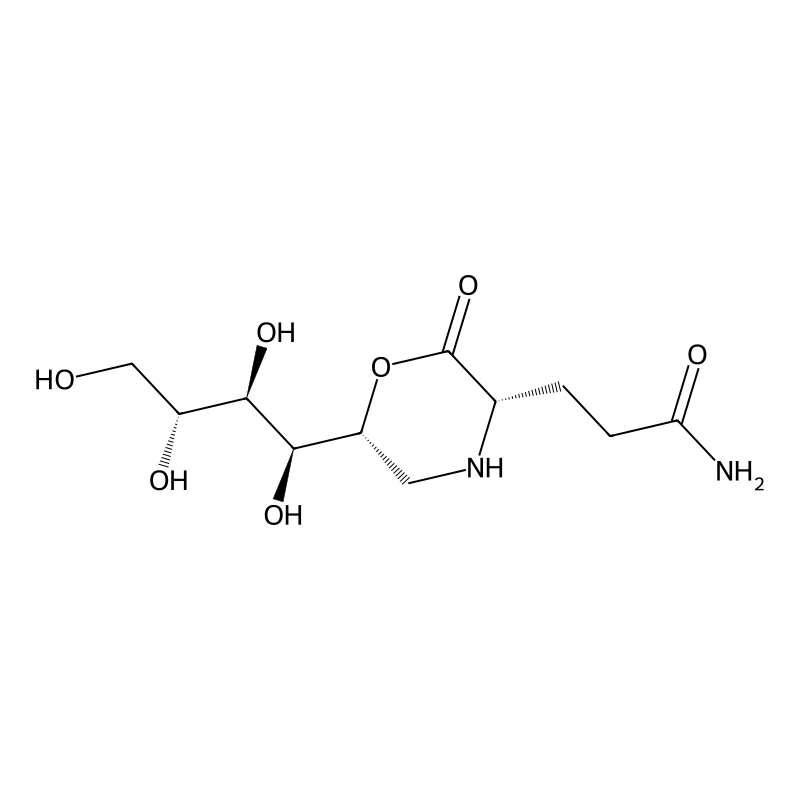

Agropine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Agropine (CAS 70699-77-3) is a specialized bicyclic mannityl opine, chemically defined as the 1',2'-lactone of (1'-deoxy-D-mannitol-1'-yl)-L-glutamine. In plant pathology and biotechnology, it serves as a critical biochemical marker produced by plant cells transformed with agropine-type Ti or Ri plasmids from Agrobacterium species [1]. For industrial and research procurement, agropine is primarily sourced as a high-purity analytical standard to confirm transgenic hairy root induction, and as a highly selective carbon and nitrogen source for culturing specific engineered microbial strains [1]. Its distinct lactonized structure provides specific metabolic and analytical properties compared to its open-chain precursor, mannopine, making it an essential reagent for targeted microbial ecology and genetic engineering workflows [2].

Substituting agropine with other opines, such as octopine, nopaline, or its direct open-chain precursor mannopine, fundamentally compromises both analytical and metabolic assays. In microbial selection, specific genetic tags (such as the moc gene cluster) are highly substrate-specific; strains engineered to utilize agropine as a sole carbon source cannot be selectively recovered using generic carbon sources or non-mannityl opines, which fail to suppress background microbial growth [1]. Furthermore, in chromatographic and electrophoretic validation of transgenic plant tissues, agropine exhibits a distinct migration profile and retention time compared to mannopine[2]. Using a generic opine mixture or a substitute standard prevents the precise identification of agropine-type plasmid transformations, leading to false negatives in quality control for hairy root cultures [2].

Selective Microbial Recovery via Agropine Catabolism

Agropine functions as an exclusive carbon source for selectively recovering genetically modified microorganisms (e.g., Pseudomonas fluorescens PF5MT12 containing the moc gene tag) from complex environmental samples. When utilized in selective media, agropine enables the direct isolation of the target strain from mixed populations containing a large excess of closely related bacteria, whereas standard carbon sources provide zero selectivity, allowing total background overgrowth [1].

| Evidence Dimension | Selective strain recovery in mixed populations |

| Target Compound Data | Agropine (Enables selective recovery of moc-tagged strains with high specificity) |

| Comparator Or Baseline | Standard carbon sources (0% selectivity, massive background growth) |

| Quantified Difference | Absolute selective advantage for target strain isolation |

| Conditions | Mixed bacterial populations in environmental recovery assays |

Procurement of agropine is essential for formulating highly selective media used to track and isolate engineered microbes in complex soil or environmental microbiomes.

Electrophoretic Differentiation for Transgenic Root Validation

In the validation of Agrobacterium rhizogenes-mediated transformation, agropine serves as a distinct analytical standard. During high-voltage paper electrophoresis (formic acid:acetic acid:water), agropine demonstrates a specific retention factor (Rf) of 0.54, which clearly differentiates it from its precursor mannopine (Rf 0.27) [1]. This quantitative separation ensures that agropine-type transformations are accurately identified without cross-interference from other opine types[1].

| Evidence Dimension | Electrophoretic Retention Factor (Rf) |

| Target Compound Data | Agropine (Rf = 0.54) |

| Comparator Or Baseline | Mannopine standard (Rf = 0.27) |

| Quantified Difference | 2x difference in migration distance (Rf 0.54 vs 0.27) |

| Conditions | High-voltage paper electrophoresis in formic acid/acetic acid/water (30:60:910 v/v) at 10 V/cm |

Buyers must procure the exact agropine standard to prevent false positives and accurately confirm the specific plasmid type during the quality control of transgenic plant lines.

Plasmid-Specific Growth Kinetics in Agrobacterium Strains

Agropine provides accelerated growth kinetics for specific Agrobacterium tumefaciens strains compared to mannopine when used as a sole carbon source. For instance, A. tumefaciens NT1 harboring the pSaB4 plasmid (containing the 14-kb BamHI fragment 4) grows robustly on agropine, but exhibits significantly delayed and slow growth on mannopine unless a secondary, dedicated transport system is introduced [1].

| Evidence Dimension | Bacterial growth rate as sole carbon source |

| Target Compound Data | Agropine (Rapid/robust growth) |

| Comparator Or Baseline | Mannopine (Slow/delayed growth) |

| Quantified Difference | Distinct kinetic advantage for agropine utilization without requiring secondary transport plasmids |

| Conditions | A. tumefaciens NT1 (pSaB4) cultured in minimal media |

For researchers studying opine catabolism or culturing specific Agrobacterium isolates, agropine is the required substrate to ensure reproducible growth and accurate metabolic profiling.

Selectable Marker Media Formulation for Engineered Microbes

Directly following from its ability to act as an exclusive carbon source, agropine is procured to formulate specialized minimal media. This media is used to selectively isolate and enumerate genetically modified bacteria (such as Pseudomonas species tagged with the moc gene cluster) from complex environmental or agricultural soil samples, ensuring zero background interference from native flora [1].

Analytical Standard for Hairy Root Culture Quality Control

Based on its distinct electrophoretic and chromatographic profile (Rf 0.54), agropine is used as a highly specific reference standard in plant biotechnology. It is essential for confirming the successful transformation of plant tissues by agropine-type Agrobacterium rhizogenes strains, which are often utilized to enhance the production of secondary metabolites like taraxasterol or specific flavonoids [2].

Metabolic Profiling of Agrobacterium Pathotypes

Because agropine supports robust growth in strains harboring specific Ti/Ri plasmid fragments (unlike mannopine which requires additional transport genes), it is an essential reagent for characterizing the metabolic and catabolic capabilities of newly isolated Agrobacterium strains in agricultural pathology labs[3].

References

- [1] A novel gene tag for identifying microorganisms released into the environment. Appl Environ Microbiol. 1995 May;61(5):1882-8.

- [2] Analysis of taraxerol and taraxasterol in hairy root cultures of Taraxacum officinale Weber. Int J Pharm Sci Res. 2019; 10(11): 5094-5102.

- [3] Ti plasmid-encoded genes responsible for catabolism of the crown gall opine mannopine by Agrobacterium tumefaciens are homologs of the T-region genes responsible for synthesis of this opine by the plant tumor. J Bacteriol. 1996 Jun; 178(11): 3285–3292.

XLogP3

Wikipedia

Explore Compound Types